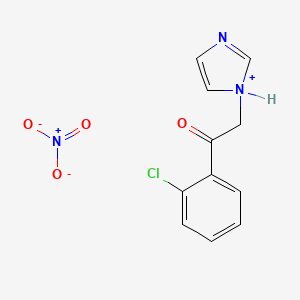

N-(2-Chlorophenacyl)imidazole nitrate

Description

N-(2-Chlorophenacyl)imidazole nitrate is an imidazole-based organic salt characterized by a 2-chlorophenylacetyl group linked to the nitrogen atom of the imidazole ring, with a nitrate counterion. These compounds share a core imidazole moiety, which inhibits fungal ergosterol biosynthesis by targeting lanosterol 14α-demethylase (CYP51) . The substitution patterns on the phenyl rings and adjacent functional groups critically influence their physicochemical properties, potency, and toxicity profiles.

Properties

CAS No. |

24155-31-5 |

|---|---|

Molecular Formula |

C11H10ClN3O4 |

Molecular Weight |

283.67 g/mol |

IUPAC Name |

1-(2-chlorophenyl)-2-(1H-imidazol-1-ium-1-yl)ethanone;nitrate |

InChI |

InChI=1S/C11H9ClN2O.NO3/c12-10-4-2-1-3-9(10)11(15)7-14-6-5-13-8-14;2-1(3)4/h1-6,8H,7H2;/q;-1/p+1 |

InChI Key |

PTAOIBUKLJOTDE-UHFFFAOYSA-O |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C[NH+]2C=CN=C2)Cl.[N+](=O)([O-])[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chlorophenacyl)imidazole nitrate typically involves the nitration of imidazole derivatives. One common method is the reaction of imidazole with a nitrating mixture of sulfuric acid and nitric acid. This reaction introduces a nitro group into the imidazole ring, which can then be further modified to obtain the desired compound .

Another approach involves the use of a mixture of nitric acid and acetic anhydride, which has been shown to produce N-nitro derivatives of imidazole . The reaction conditions, such as temperature and reaction time, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of N-(2-Chlorophenacyl)imidazole nitrate may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and enhances the overall purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorophenacyl)imidazole nitrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic reagents such as halogens or nitro compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce imidazole derivatives with reduced functional groups. Substitution reactions can introduce various substituents, leading to a wide range of imidazole derivatives.

Scientific Research Applications

N-(2-Chlorophenacyl)imidazole nitrate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex imidazole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Chlorophenacyl)imidazole nitrate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The presence of the 2-chlorophenacyl group may enhance the compound’s binding affinity and specificity for certain targets. The nitrate group can also play a role in the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Structural and Molecular Features

The table below summarizes key structural differences among N-(2-Chlorophenacyl)imidazole nitrate and its analogs:

| Compound | Molecular Formula | Substituents on Phenyl Ring(s) | Additional Functional Groups | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|---|

| N-(2-Chlorophenacyl)imidazole nitrate* | C₁₁H₉ClN₃O₃ | 2-chlorophenyl (single substitution) | Phenacyl-imidazole, nitrate ion | ~278.67 (calculated) | Not available |

| Miconazole nitrate | C₁₈H₁₄Cl₄N₂O·HNO₃ | 2,4-dichlorophenyl (two substitutions) | Benzyloxy-ethyl linkage | 479.14 | 22832-87-7 |

| Oxiconazole nitrate | C₁₅H₁₂Cl₄N₂O₂·HNO₃ | 2,4-dichlorophenyl (two substitutions) | Oxime ether linkage | ~492.15 (calculated) | 64211-46-7 |

| Isoconazole nitrate | C₁₈H₁₃Cl₄N₃O₂ | 2,4-dichlorophenyl; 2,6-dichlorobenzyloxy | Ethyl-benzyloxy linkage | 416.12 (base) + 63.01 (nitrate) | 24168-96-5 |

| Fenticonazole nitrate | C₂₄H₂₀Cl₂N₂O₃S·HNO₃ | 2,4-dichlorophenyl | Benzenesulfinyl-benzyloxy linkage | ~564.85 (calculated) | 73151-29-8 |

Pharmacological and Physicochemical Properties

Key Differences:

Chlorine Substitution :

- N-(2-Chlorophenacyl)imidazole nitrate has a single chlorine at the 2-position of the phenyl ring. In contrast, miconazole, oxiconazole, and isoconazole feature 2,4-dichlorophenyl groups, enhancing their lipophilicity and membrane penetration, which correlates with antifungal potency .

- Isoconazole uniquely incorporates a 2,6-dichlorobenzyloxy group, altering steric interactions with fungal enzymes .

Functional Group Variations: Oxiconazole contains an oxime ether group, which may improve stability under acidic conditions compared to the phenacyl group in N-(2-Chlorophenacyl)imidazole nitrate .

Solubility and Bioavailability: The nitrate counterion enhances aqueous solubility across all compounds, facilitating topical formulations.

Toxicity and Stability

- Dichloro derivatives like miconazole and oxiconazole exhibit higher cytotoxicity (IC₅₀: 10–20 µM in mammalian cells) compared to mono-chloro analogs, likely due to increased lipophilicity .

- Stability studies indicate that oxime-containing structures (e.g., oxiconazole) resist hydrolysis better than benzyloxy derivatives (e.g., isoconazole) at pH 5–7 .

Biological Activity

N-(2-Chlorophenacyl)imidazole nitrate is a compound of significant interest in medicinal chemistry, particularly for its biological activities. This article focuses on the synthesis, characterization, and biological evaluation of this compound, emphasizing its potential therapeutic applications.

Synthesis and Characterization

The synthesis of N-(2-Chlorophenacyl)imidazole nitrate typically involves the reaction of imidazole derivatives with 2-chlorophenacyl chloride, followed by nitration. The resulting compound can be characterized using various spectroscopic techniques such as NMR and mass spectrometry, which provide insights into its molecular structure and purity.

Anticancer Activity

N-(2-Chlorophenacyl)imidazole nitrate has demonstrated notable anticancer properties. Research indicates that it exhibits cytotoxic effects against various cancer cell lines. For instance, an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 197.68 µg/mL has been reported against murine leukemia cell line RAW264.7, which is comparable to established anticancer drugs like celecoxib (IC50 = 251.2 µg/mL) .

The mechanism behind this activity appears to involve the inhibition of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, which are often upregulated in cancerous conditions. This suggests that N-(2-Chlorophenacyl)imidazole nitrate may not only directly affect cancer cells but also modulate the tumor microenvironment .

Anti-inflammatory Activity

In addition to its anticancer properties, N-(2-Chlorophenacyl)imidazole nitrate has shown significant anti-inflammatory activity. In vitro studies using LPS-activated RAW264.7 cells revealed that the compound effectively reduced nitric oxide (NO) production, a key inflammatory mediator. The reduction in NO levels was substantial, indicating a potential for this compound to be developed as an anti-inflammatory agent .

Case Studies

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various imidazole derivatives, including N-(2-Chlorophenacyl)imidazole nitrate. The results demonstrated a dose-dependent response in cancer cell lines, highlighting its potential as a chemotherapeutic agent .

- Mechanistic Studies : Further investigations into the mechanism of action revealed that N-(2-Chlorophenacyl)imidazole nitrate inhibits the phosphorylation of ERK, JNK, and p38 MAPK pathways, which are critical in mediating inflammatory responses .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.